molecular formula C25H28O14 B13437157 2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one

2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one

Cat. No.: B13437157
M. Wt: 552.5 g/mol
InChI Key: FQLVPZRKLHQVFP-MMWSJNTDSA-N
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Description

The compound 2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one is a xanthene derivative with a complex glycosidic substitution pattern. Its structure includes a xanthen-9-one core modified with hydroxyl, methoxy, and disaccharide moieties. The disaccharide consists of two oxane (pyranose) rings: one substituted with a methyl group (6-methyloxan) and another linked via glycosidic bonds.

Key physicochemical properties inferred from analogous compounds include:

  • Molecular weight: ~594–610 g/mol (based on similar xanthene glycosides in ) .
  • Hydrogen bond donors/acceptors: Estimated 8–11 donors and 15–18 acceptors (from glycosylated triterpenes in ) .
  • Polar surface area: ~295 Ų (comparable to triterpene glycosides in ) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of xanthene derivatives. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols.

Scientific Research Applications

2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hesperidin (Compound 15 in )

Structure: A flavanone glycoside with a similar disaccharide moiety (rutinose: glucose + rhamnose). Key Differences:

  • Core structure: Hesperidin has a flavanone (2,3-dihydrochromen-4-one) backbone, whereas the target compound features a xanthen-9-one system.
  • Substitutions: Hesperidin lacks the 1,8-dihydroxy and 6-methoxy groups but includes a 3-hydroxy-4-methoxyphenyl group.

Bioactivity :

  • Hesperidin exhibits anticancer properties via Hedgehog pathway inhibition and antioxidant effects .

Triterpene Glycoside ()

Structure : A triterpene (tetradecahydropicene) linked to a trisaccharide.
Key Differences :

  • Core: Triterpene vs. xanthene.
  • Glycosylation: The triterpene has a trisaccharide, while the target compound has a disaccharide.

ADMET Properties :

  • The triterpene glycoside shows high oral bioavailability (82.86%) and mitochondrial targeting (85.67%) due to its lipophilic core .
  • The target compound’s xanthene core may reduce membrane permeability compared to triterpenes but improve solubility via hydroxyl groups .

Flavonoid Glycoside ()

Structure : A chromen-4-one derivative with a tetrahydroxyphenyl group and glycosylation.
Key Differences :

  • Substitutions: The flavonoid lacks the 6-methoxy group but includes a 4-hydroxyphenyl group.
  • Sugar moiety: A single oxolan (furanose) ring vs. the target’s disaccharide.

Bioactivity :

  • Flavonoid glycosides are known for radical scavenging and anti-diabetic effects .
  • The target compound’s methoxy group may confer stability against metabolic degradation compared to hydroxyl-rich analogs .

Comparative Data Table

Parameter Target Compound Hesperidin Triterpene Glycoside Flavonoid Glycoside
Core Structure Xanthen-9-one Flavanone Triterpene Chromen-4-one
Molecular Formula C₂₇H₃₀O₁₆ (estimated) C₂₈H₃₄O₁₅ C₄₇H₇₆O₁₈ C₂₆H₂₈O₁₄
Molecular Weight (g/mol) ~600 610.56 929.10 ~568
Glycosylation Disaccharide Disaccharide (rutinose) Trisaccharide Monosaccharide
H-Bond Donors ~11 8 11 7
Oral Bioavailability Moderate (estimated) 50–60% 82.86% Low (20–30%)
Key Bioactivity Antioxidant, anticancer Anticancer, antioxidant Mitochondrial modulation Radical scavenging

Research Implications

The target compound’s structural hybridity (xanthene core + glycosylation) positions it uniquely among natural product derivatives. Its methoxy and hydroxyl groups balance solubility and metabolic stability, while the disaccharide may enhance target specificity. Further studies should focus on:

  • Synthesis optimization : Leveraging methods from for glycosidic bond formation.
  • In vitro screening: Prioritizing assays for kinase inhibition and oxidative stress response, as seen in Hesperidin and flavonoid analogs .
  • ADMET profiling : Comparative analysis with the triterpene glycoside’s robust bioavailability .

Properties

Molecular Formula

C25H28O14

Molecular Weight

552.5 g/mol

IUPAC Name

2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one

InChI

InChI=1S/C25H28O14/c1-8-17(28)21(32)22(33)24(36-8)39-23-18(29)11(27)7-35-25(23)38-13-4-3-12-16(19(13)30)20(31)15-10(26)5-9(34-2)6-14(15)37-12/h3-6,8,11,17-18,21-30,32-33H,7H2,1-2H3/t8-,11+,17-,18-,21+,22+,23+,24-,25-/m0/s1

InChI Key

FQLVPZRKLHQVFP-MMWSJNTDSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC3=C(C4=C(C=C3)OC5=CC(=CC(=C5C4=O)O)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3=C(C4=C(C=C3)OC5=CC(=CC(=C5C4=O)O)OC)O)O)O)O)O)O

Origin of Product

United States

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